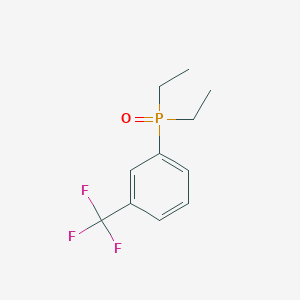

1-Diethylphosphoryl-3-(trifluoromethyl)benzene

Description

1-Diethylphosphoryl-3-(trifluoromethyl)benzene is an organophosphorus compound characterized by a benzene ring substituted with a diethylphosphoryl group (-PO(OEt)₂) at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name |

1-diethylphosphoryl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTDPXAMBNKYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene typically involves the reaction of diethylphosphoryl chloride with 3-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Diethylphosphoryl-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The diethylphosphoryl group can act as a ligand, binding to metal centers in enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Benzene Derivatives

Compounds bearing a -CF₃ group on the benzene ring, such as 1-nitro-3-(trifluoromethyl)benzene (CAS 98-46-4), exhibit distinct electronic properties due to the strong electron-withdrawing nature of -CF₃. This group stabilizes negative charges and enhances resistance to electrophilic substitution, as seen in nitro derivatives . In contrast, 1-Diethylphosphoryl-3-(trifluoromethyl)benzene likely demonstrates greater nucleophilic reactivity at the phosphoryl group, enabling coordination to metals or participation in phosphorylation reactions.

Phosphoryl-Containing Analogs

- Diisopropyl methylphosphonite (CAS 66295-44-1): This compound, with a methylphosphonite group, shares steric bulk with the diethylphosphoryl group in the target compound. However, the phosphoryl group’s oxygen atoms in the target compound may enhance hydrogen-bonding capacity and solubility in polar solvents compared to phosphonites .

- 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene : Sulfonyl groups (-SO₂-) are stronger electron-withdrawing substituents than phosphoryl groups. This difference may result in higher chemical stability but lower catalytic versatility compared to phosphoryl-containing analogs .

Physical and Chemical Properties

Key Observations :

Derivatization Chemistry

Derivatizing agents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene () are used to tag amines in chromatographic analyses. The target compound’s phosphoryl group could serve a similar role, offering a unique handle for detecting nucleophilic analytes via phosphorylation .

Catalysis and Coordination Chemistry

Ionic liquids () and gold-catalyzed cyclization reactions () highlight the utility of polar, electron-deficient aromatics in catalysis. The phosphoryl group in 1-Diethylphosphoryl-3-(trifluoromethyl)benzene may act as a ligand for transition metals, enabling applications in cross-coupling or oxidation reactions .

Medicinal Chemistry

The target compound’s phosphoryl group could be explored for targeting phosphate-binding domains in proteins .

Biological Activity

1-Diethylphosphoryl-3-(trifluoromethyl)benzene is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential bioactive properties. This article explores its biological activity, including its mechanism of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

1-Diethylphosphoryl-3-(trifluoromethyl)benzene is characterized by the presence of a diethylphosphoryl group and a trifluoromethyl group attached to a benzene ring. The molecular formula is C12H14F3O2P, and its structure can be represented as follows:

This compound's unique trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene is primarily attributed to its ability to interact with specific molecular targets. The diethylphosphoryl group can act as a ligand that binds to metal centers in enzymes or receptors, while the trifluoromethyl group increases the compound's hydrophobicity, facilitating interactions with biological molecules. These interactions can modulate enzyme activity or receptor function, leading to various biological effects such as:

- Enzyme inhibition : Potentially inhibiting specific enzymatic pathways.

- Receptor modulation : Altering receptor activity, which may affect signaling pathways.

Drug Discovery

1-Diethylphosphoryl-3-(trifluoromethyl)benzene has been investigated for its potential as a bioactive compound in drug discovery. Its applications include:

- Antimicrobial agents : The compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Cancer therapeutics : Preliminary studies suggest that it may have antiproliferative effects on cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antibacterial Activity : A study demonstrated that derivatives of phosphonates, similar to 1-Diethylphosphoryl-3-(trifluoromethyl)benzene, showed significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

- Cytotoxic Effects : Research indicated that phosphonates could induce apoptosis in cancer cells. The diethylphosphoryl group was found to play a critical role in this process by interacting with cellular signaling pathways .

- Toxicological Assessments : Toxicological studies are essential for understanding the safety profile of the compound. Research highlighted concerns regarding genotoxicity associated with related compounds, emphasizing the need for thorough evaluation .

Comparative Analysis with Similar Compounds

The biological activity of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene can be compared with other phosphonates:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Diethylphosphoryl-4-(trifluoromethyl)benzene | Moderate antibacterial effects | Different substitution pattern |

| 1-Diethylphosphoryl-2-(trifluoromethyl)benzene | Limited data available | Varying lipophilicity |

| 1-Diethylphosphoryl-3-(difluoromethyl)benzene | Potentially lower cytotoxicity | Less hydrophobic than trifluoromethyl |

This comparison highlights how structural variations influence biological properties and activities.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-diethylphosphoryl-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis can be achieved via phosphorylation of 3-(trifluoromethyl)benzene precursors. For example, reacting 3-(trifluoromethyl)benzyl bromide with diethylphosphoryl chloride under strongly acidic conditions (e.g., H₂SO₄) at 80–100°C for 12–24 hours. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to phosphorylating agent) and inert atmospheres to prevent side reactions. Monitoring via TLC or GC-MS is critical to track intermediate formation .

Q. Q2. How can the solubility and thermal stability of 1-diethylphosphoryl-3-(trifluoromethyl)benzene be experimentally determined?

Methodological Answer:

- Solubility: Perform systematic titrations in polar (e.g., DMSO, THF) and non-polar solvents (e.g., hexane) at 25°C, using UV-Vis spectroscopy to detect saturation points.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, heating at 5°C/min under nitrogen flow reveals exothermic peaks corresponding to degradation .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the diethylphosphoryl moiety in cross-coupling reactions?

Methodological Answer: The -CF₃ group increases electrophilicity at the phosphoryl center, enhancing its susceptibility to nucleophilic attack. This can be quantified via Hammett substituent constants (σₚ values) derived from kinetic studies of reactions with nucleophiles (e.g., Grignard reagents). Computational modeling (DFT) further clarifies charge distribution and transition-state geometries .

Q. Q4. What spectroscopic techniques are most reliable for confirming the stereoelectronic configuration of 1-diethylphosphoryl-3-(trifluoromethyl)benzene?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles and spatial arrangement of the phosphoryl group.

- ¹⁹F NMR: Detects electronic effects of -CF₃ on neighboring groups (e.g., chemical shifts > -60 ppm indicate strong deshielding).

- ³¹P NMR: Confirms phosphorylation success (δ ~20–30 ppm for diethylphosphoryl derivatives) .

Q. Q5. How can conflicting data on regioselectivity in Diels-Alder reactions involving this compound be resolved?

Methodological Answer: Contradictions arise from solvent polarity and diene/dienophile ratios. For example, in THF with excess furan, regioselectivity favors 1,4-adducts due to electron-deficient dienophiles. Use kinetic vs. thermodynamic control experiments (varying temperature from 0°C to reflux) and compare HPLC retention times of products. Computational studies (e.g., Frontier Molecular Orbital analysis) validate experimental outcomes .

Data-Driven Analysis Questions

Q. Q6. How do steric effects from the diethylphosphoryl group impact crystallization efficiency?

Methodological Answer: Steric bulk reduces crystal symmetry, leading to lower melting points and polymorphic variability. Screen crystallization solvents (e.g., EtOH/water mixtures) and analyze lattice parameters via powder XRD. For example, ethanol yields monoclinic crystals with Z’ = 1, while acetone produces triclinic forms .

Q. Q7. What strategies mitigate hydrolysis of the phosphoryl group during aqueous workup?

Methodological Answer:

- Use aprotic solvents (e.g., DCM) for extractions.

- Add stabilizing agents like triethylamine (1–2 equiv) to neutralize acidic byproducts.

- Conduct reactions at pH 7–8 using buffered solutions (e.g., phosphate buffer) .

Safety and Handling

Q. Q8. What are the recommended safety protocols for handling 1-diethylphosphoryl-3-(trifluoromethyl)benzene in laboratory settings?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Store under nitrogen at 2–8°C to prevent moisture-induced degradation.

- Dispose of waste via hydrolysis in basic conditions (10% NaOH, 24 hours) to neutralize phosphoryl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.